![molecular formula C14H11ClN2O4 B12500322 1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H11ClN2O4 It is known for its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with methylamine to form 2-chlorobenzamide. This intermediate is then reacted with 6-oxopyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
1-{[(2-nitrophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid: This compound has a nitrophenyl group instead of a chlorophenyl group, which can lead to different chemical reactivity and biological activity.
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid: The presence of a methyl group instead of a chlorine atom can affect the compound’s solubility and interaction with biological targets.
The uniqueness of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H11ClN2O4 |
|---|---|
Molekulargewicht |
306.70 g/mol |
IUPAC-Name |
1-[2-(2-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-3-1-2-4-11(10)16-12(18)8-17-7-9(14(20)21)5-6-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21) |
InChI-Schlüssel |
RFGMCCQIYJNWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)

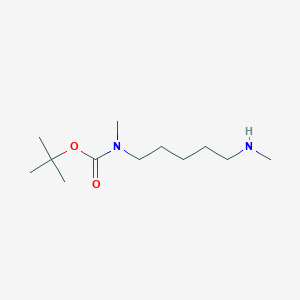
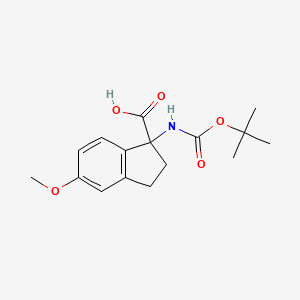
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
![1-{2-[2-(2-aminoethoxy)acetamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12500275.png)
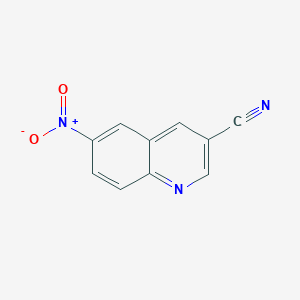
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
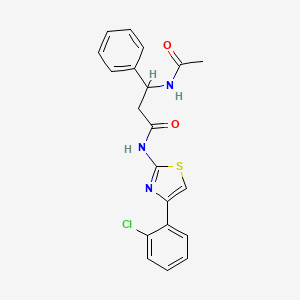
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
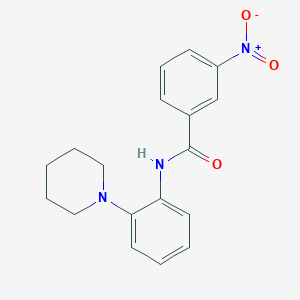
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
